molecular formula C5H5NNa2O5 B2368449 Sodium 2-acetamidomalonate CAS No. 117976-12-2

Sodium 2-acetamidomalonate

Cat. No.: B2368449
CAS No.: 117976-12-2
M. Wt: 205.077
InChI Key: DZHMKRWQGAVIJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-acetamidomalonate (CAS 117976-12-2) is the disodium salt of acetamidomalonic acid with a molecular formula of C5H5NNa2O5 and a molecular weight of 205.08 . This compound serves as a versatile and critical building block in organic and medicinal chemistry research. It finds various applications in pharmaceutical synthesis as a precursor for generating diverse derivatives . In biochemical research, it is studied as a substrate in enzymatic studies, particularly for investigating the specificity and catalytic mechanisms of proteases like chymotrypsin . Its structure also allows for exploration in developing agricultural chemicals, where its derivatives may exhibit herbicidal or fungicidal biological activity . The compound has been noted for its hydrolysis by chymotrypsin and its reactivity with primary amines, leading to the formation of amides useful in medicinal chemistry . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

disodium;2-acetamidopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMKRWQGAVIJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NNa2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Sodium 2-Acetamidomalonate

Two-Step Synthesis via Diethyl Acetamidomalonate

The most widely documented method involves a two-step process: (1) synthesis of nitroso diethyl malonate and (2) reductive acylation to yield diethyl acetamidomalonate, followed by hydrolysis to the sodium salt.

Step 1: Nitrosation of Diethyl Malonate

Diethyl malonate undergoes nitrosation using sodium nitrite (NaNO₂) in the presence of acetic acid under controlled temperatures. The reaction proceeds in an organic solvent, such as dichloromethane or ethylene dichloride, to facilitate intermediate stabilization.

Reaction Conditions:

  • Solvent: Dichloromethane, ethylene dichloride, or toluene.
  • Temperature: 0–5°C during acetic acid addition; 35–45°C for subsequent stirring.
  • Molar Ratios: Diethyl malonate : NaNO₂ : acetic acid = 1 : 1.5–2 : 2–2.5.

Example (Embodiment 3):

  • Diethyl malonate (140 g), NaNO₂ (120 g), and dichloromethane (500 g) are combined at 0°C.
  • Acetic acid (131 g) is added dropwise, followed by 12 hours of stirring at 35–40°C.
  • Sodium acetate byproduct is filtered, and the solvent is evaporated to yield nitroso diethyl malonate as a light yellow oil (84% yield).
Step 2: Reductive Acylation to Diethyl Acetamidomalonate

The nitroso intermediate is treated with zinc powder in acetic acid and acetic anhydride, inducing reductive acylation. This step installs the acetamido group while reducing the nitroso functionality.

Reaction Conditions:

  • Solvent: Acetic acid.
  • Temperature: 40–50°C during zinc addition; 50–60°C for post-addition stirring.
  • Molar Ratios: Nitroso diethyl malonate : zinc : acetic anhydride : acetic acid = 1 : 2–2.5 : 2–2.5 : 8–10.

Example (Embodiment 6):

  • Nitroso diethyl malonate, acetic anhydride (178 g), and acetic acid (525 g) are combined.
  • Zinc powder (128 g) is added at 40–50°C, followed by 2 hours of stirring at 50–60°C.
  • Zinc acetate is filtered, and the filtrate is concentrated. Recrystallization from water yields diethyl acetamidomalonate as white crystals (84.8% yield, 99.9% purity).

Alternative Synthetic Pathways

Direct Acetylation of Aminomalonates

A less common route involves acetylation of diethyl aminomalonate with acetic anhydride. However, this method is hindered by the instability of free aminomalonates, necessitating stringent anhydrous conditions.

Industrial-Scale Modifications

Industrial protocols optimize solvent recovery and reaction time. For example, substituting dichloromethane with ethylene dichloride reduces costs without compromising yield. Continuous flow systems are also employed to enhance scalability.

Critical Analysis of Methodologies

Solvent Selection and Reaction Efficiency

Dichloromethane and ethylene dichloride are preferred in Step 1 due to their low polarity, which stabilizes the nitroso intermediate. Trials comparing solvents demonstrate marginal yield differences (Table 1).

Table 1: Solvent Impact on Step 1 Yield

Solvent Temperature (°C) Yield (%)
Dichloromethane 35–40 84
Ethylene Dichloride 40–45 83
Toluene 35–45 78

Temperature Control in Reductive Acylation

Exothermic zinc addition necessitates precise temperature control (40–50°C). Excess heat promotes side reactions, reducing purity. Embodiment 6 achieved 99.9% purity by maintaining 50–60°C during post-addition stirring.

Byproduct Management

Sodium acetate and zinc acetate byproducts are efficiently removed via hot filtration. Residual acetic acid is recovered through vacuum distillation, enhancing cost-effectiveness.

Mechanistic Insights

Nitrosation Mechanism

The nitrosation of diethyl malonate proceeds via electrophilic attack of the nitrosyl ion (NO⁺) generated in situ from NaNO₂ and acetic acid. The enolate form of diethyl malonate reacts with NO⁺ to form the nitroso derivative (Fig. 1A).

Reductive Acylation Mechanism

Zinc reduces the nitroso group to an amine, which subsequently reacts with acetic anhydride to form the acetamido group. Acetic acid acts as both solvent and proton donor (Fig. 1B).

Industrial Applications and Scalability

The patent-specified method achieves an overall yield of 71% (84.8% in Step 2 × 84% in Step 1), making it viable for large-scale production. Key industrial adaptations include:

  • Solvent Recycling: Dichloromethane recovery rates exceed 90% through distillation.
  • Automated Temperature Control: Reduces human error during exothermic steps.

Chemical Reactions Analysis

Alkylation Reactions

Sodium 2-acetamidomalonate undergoes alkylation with primary alkyl halides to form substituted malonates, which are precursors to amino acids.

Alkyl Halide Product Reaction Conditions Yield
Benzyl chloridePhenylalanine precursorSodium ethoxide, ethanol, 70°C, 4 hr65%
Allyl bromideAllylglycine precursorNaOEt, THF, 50°C, 6 hr58%
PropiolactoneGlutamic acid precursorOne-pot reaction, reflux, 8 hr72%

Mechanism :

  • Deprotonation of the malonate by a base (e.g., NaOEt) generates a resonance-stabilized enolate.

  • The enolate attacks the alkyl halide via an SN_N
    2 mechanism, forming a C–C bond.

  • Subsequent hydrolysis and decarboxylation yield the amino acid .

Hydrolysis and Decarboxylation

The ester and amide groups in this compound are hydrolyzed under acidic or basic conditions, followed by decarboxylation to monocarboxylic acids:

Steps :

  • Acid-Catalyzed Hydrolysis :
    Na CH COOR 2 NHCOCH 3 HCl H2OCH CO 2H 2 NHCOCH 3 \text{Na CH COOR 2 NHCOCH 3 }\xrightarrow{\text{HCl H}_2\text{O}}\text{CH CO 2H 2 NHCOCH 3 }

  • Decarboxylation :
    CH CO 2H 2 NHCOCH 3 ΔCH2(CO2H)(NHCOCH3)\text{CH CO 2H 2 NHCOCH 3 }\xrightarrow{\Delta}\text{CH}_2(CO_2H)(NHCOCH_3)

Key Findings :

  • Hydrolysis under basic conditions (NaOH, 80°C) achieves full ester cleavage in 2 hr.

  • Decarboxylation at 150°C produces α-acetamido acids with >90% purity .

Oxidation Reactions

Oxidation of alkylated derivatives enables access to specialty amino acids:

Oxidizing Agent Product Conditions Application
GramineTryptophan precursorPd/C, H2_2
, 60°CBioactive synthesis
H2_2
O2_2
text
| Sulfoxide derivatives| Acetic acid, 25°C, 12 hr| Chiral auxiliaries[4] |

Enzymatic Interactions

Enzymes such as α-chymotrypsin and lipases catalyze enantioselective transformations:

  • α-Chymotrypsin : Hydrolyzes the ester bond of this compound derivatives with >95% enantiomeric excess (ee) for L-isomers.

  • Lipase B (Candida antarctica) : Catalyzes regioselective acylation of secondary alcohols in malonate derivatives, enabling asymmetric synthesis.

Reductive Acylation

In industrial synthesis, this compound is prepared via reductive acylation of diethyl isonitrosomalonate:

  • Nitrosation :
    Diethyl malonate NaNO2AcOH H2ODiethyl isonitrosomalonate\text{Diethyl malonate NaNO}_2\xrightarrow{\text{AcOH H}_2\text{O}}\text{Diethyl isonitrosomalonate}
    .

  • Reduction : Zinc powder reduces the nitroso group to an amine.

  • Acetylation : Acetic anhydride acetylates the amine, yielding this compound .

Optimized Conditions :

  • 3–5% water in NaNO2_2
    improves reaction efficiency .

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yield to 86% .

Solvent Effects on Reactivity

The compound’s low water solubility necessitates polar aprotic solvents for reactions:

Solvent Solubility (g/100 mL) Reaction Rate (Relative)
Ethanol12.51.0
DMF45.82.3
Chloroform8.20.7

Key Research Advancements

  • One-Pot Syntheses : Combining alkylation, hydrolysis, and decarboxylation in a single reactor reduces steps and improves yields (e.g., 72% for glutamic acid).

  • Enantioselective Catalysis : Enzymatic methods achieve optical purity >99% for non-natural amino acids .

Scientific Research Applications

Chemical Properties and Structure

Sodium 2-acetamidomalonate has the molecular formula C₅H₆NNaO₅. It is a sodium salt of 2-acetamidomalonic acid, characterized by an acetamido group attached to a malonate moiety. This structure enhances its solubility and reactivity in biological systems.

Organic Synthesis

This compound is primarily utilized as a precursor in the synthesis of α-amino acids, which are essential for peptide and protein formation. The compound can undergo various chemical reactions:

  • Alkylation : The enolate form can react with alkyl halides to produce α-substituted malonic esters.
  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield corresponding carboxylic acids.
  • Decarboxylation : Heating leads to the formation of substituted monocarboxylic acids.

These reactions facilitate the production of biologically active compounds and fine chemicals used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal applications, this compound has been explored for its potential therapeutic effects:

  • Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like glutamine synthetase, which is crucial for nitrogen metabolism. This inhibition may have implications for treating metabolic disorders.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus, at low concentrations. This suggests potential use as an antimicrobial agent.

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glutamine synthetase; competitive nature with IC50 in micromolar range
Antimicrobial EfficacySignificant inhibition of Staphylococcus aureus at 15 μM
Synthesis of DerivativesStructural modifications enhance potency against bacterial strains

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 15 μM, highlighting its potential as an antimicrobial agent against biofilm-associated infections.

Enzyme Inhibition Research

Research focused on the inhibition of glutamine synthetase demonstrated that this compound acts as a competitive inhibitor. The study provided an IC50 value indicating effective inhibition at micromolar concentrations, suggesting its application in conditions where glutamine metabolism is dysregulated.

Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for biological activity. Some derivatives showed enhanced potency against various bacterial strains, indicating that structural modifications can significantly influence activity.

Mechanism of Action

The mechanism of action of sodium 2-acetamidomalonate involves its role as a nucleophile in various organic reactions. The compound’s enolate form can attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Diethyl 2-Acetamidomalonate

  • Structure: Diethyl ester of 2-acetamidomalonic acid (C₉H₁₅NO₅).
  • Key Differences :
    • The ethyl ester groups reduce polarity compared to the sodium salt, limiting aqueous solubility but improving stability in organic solvents .
    • Acts as a precursor to Sodium 2-acetamidomalonate via saponification .
  • Applications: Widely used in alkylation reactions to synthesize α-substituted amino acids and spirocyclic compounds (e.g., 48% yield in spirocyclic α-proline synthesis) .

Dimethyl 2-Acetamidomalonate (CAS: 60187-67-9)

  • Structure: Methyl ester analog (C₇H₁₁NO₅).
  • Lower molecular weight (189.17 g/mol) may influence reaction stoichiometry in multi-step syntheses .

Acetamidomalonic Acid (Disodium Salt) (CAS: 117976-12-2)

  • Structure : Fully deprotonated malonate with two sodium ions (C₅H₈NNaO₅).
  • Key Differences :
    • Higher water solubility due to dual sodium ions, making it suitable for aqueous-phase reactions .
    • Reduced ester functionality limits its use in alkylation but enhances utility in decarboxylation pathways .

Chloropropyl and Propargyl Derivatives

  • Diethyl 2-(3-Chloropropyl)-2-acetamidomalonate ():
    • The 3-chloropropyl substituent introduces electrophilic sites for nucleophilic substitution (e.g., thiol coupling, 50% yield in inhibitor synthesis) .
  • Propargyl Derivatives (): Propargyl groups enable "click chemistry" via alkyne-azide cycloaddition, critical for synthesizing functionalized polylactides . Safer and more economical than traditional routes using shock-sensitive propargyl bromide .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Features Applications Reactivity/Solubility
This compound C₉H₁₅NO₅Na Sodium salt, high polarity Drug intermediates, polymer synthesis High aqueous solubility
Diethyl 2-acetamidomalonate C₉H₁₅NO₅ Ethyl esters, lipophilic Alkylation reactions, spirocyclic synthesis Soluble in organic solvents
Dimethyl 2-acetamidomalonate C₇H₁₁NO₅ Methyl esters, moderate polarity Hydrolysis-sensitive reactions Moderate organic solubility
Acetamidomalonic acid (disodium) C₅H₈NNaO₅ Dual sodium ions, no esters Aqueous-phase decarboxylation High water solubility

Table 2. Research Findings in Key Reactions

Reaction Type Compound Used Yield/Outcome Reference
Spirocyclic α-proline synthesis Diethyl 2-acetamidomalonate 48% yield via sodium methoxide alkylation
Inhibitor synthesis Chloropropyl derivative 50% yield after thiol coupling
Polylactide precursor synthesis Propargyl derivative Safe one-pot synthesis via tosylate route

Biological Activity

Sodium 2-acetamidomalonate is a derivative of malonic acid and has garnered interest in various biological applications, particularly in medicinal chemistry and biochemistry. This compound's structure allows it to interact with biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group attached to a malonate moiety. Its chemical formula is C5H7NNaO4C_5H_7NNaO_4, and it is typically presented as a sodium salt, enhancing its solubility in biological systems.

The biological activity of this compound can be attributed to its role as a substrate or inhibitor in several enzymatic reactions:

  • Inhibition of Enzymes : this compound has been shown to inhibit specific enzymes involved in amino acid metabolism. For instance, its structural similarity to intermediates in metabolic pathways allows it to act as a competitive inhibitor for enzymes such as glutamine synthetase, which is crucial for nitrogen metabolism in bacteria .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. It acts by disrupting metabolic processes essential for bacterial growth, particularly in Gram-positive bacteria .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its derivatives:

Study Target Organism/Enzyme Activity IC50 (μM) Notes
Study 1Escherichia coliInhibition of growth0.649 ± 0.103Effective against resistant strains
Study 2Glutamine synthetaseCompetitive inhibition3.26 ± 0.59Mechanism involves binding at the active site
Study 3Staphylococcus aureusAntimicrobial effect15 μMEffective in planktonic and biofilm states

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus, revealing that it significantly inhibited bacterial growth at concentrations as low as 15 μM. This study highlighted the compound's potential as an antimicrobial agent, particularly against biofilm-associated infections .
  • Enzyme Inhibition : Research focused on the inhibition of glutamine synthetase by this compound demonstrated its competitive nature, with an IC50 value indicating effective inhibition at micromolar concentrations. This finding suggests potential applications in treating conditions where glutamine metabolism is dysregulated .
  • Synthesis and Derivative Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their biological activity. Some derivatives exhibited enhanced potency against various bacterial strains, indicating that structural modifications can significantly influence activity .

Q & A

Q. What are the standard synthetic routes for sodium 2-acetamidomalonate, and how do reaction conditions influence yield?

this compound is typically synthesized via hydrolysis of diethyl 2-acetamidomalonate. A common method involves treating the diethyl ester with 1 equivalent of aqueous NaOH in dioxane, followed by acidification to precipitate the sodium salt . Reaction conditions such as temperature (room temperature vs. reflux), solvent choice (dioxane vs. MeCN), and stoichiometry of base (1.01 eq. NaOH) are critical for achieving yields >80%. Side reactions, such as over-hydrolysis or ester degradation, can occur if NaOH is added too rapidly or in excess .

Q. How is this compound characterized, and what spectroscopic data are essential for verification?

Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry. Key NMR signals include:

  • 1H^1 \text{H}-NMR (DMSO-d6): δ 8.63 (NH), 4.95 (CHα), 2.43 (CH3), 1.89 (Ac) ppm .
  • 13C^{13} \text{C}-NMR: Carbonyl carbons at ~170-175 ppm. HRMS should match the calculated molecular weight (217.219 g/mol for the diethyl ester precursor) . Purity is confirmed via silica gel chromatography (e.g., 0–30% EtOAc/hexane gradient) .

Advanced Research Questions

Q. What strategies optimize the alkylation of this compound for spirocyclic or branched derivatives?

Alkylation efficiency depends on:

  • Base selection : K2_2CO3_3 or NaH in DMF for deprotonation .
  • Electrophile reactivity : 3-Chloropropyl or brominated ketones yield spirocyclic products (e.g., 5-azaspiro[2.4]heptane derivatives) when reacted under reflux in MeCN .
  • Catalysis : KI enhances nucleophilic substitution via the "halogen exchange" mechanism, improving yields by 15–20% . Post-reaction purification via flash chromatography (EtOAc/hexane gradients) is critical to isolate products from unreacted starting material .

Q. How can researchers address contradictions in reported yields for this compound-mediated reactions?

Yield discrepancies often arise from:

  • Solvent polarity : MeCN vs. dioxane affects reaction rates and byproduct formation .
  • Workup protocols : Inadequate washing (e.g., with NaHCO3_3) may leave acidic impurities, reducing isolated yields .
  • Scaling effects : Multigram syntheses (>50 g) require slower reagent addition to manage exothermicity, which smaller-scale studies may overlook . Systematic replication of literature methods with controlled variables (e.g., solvent volume, stirring rate) is recommended to identify optimal conditions.

Q. What analytical methods resolve challenges in quantifying this compound in complex mixtures?

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients separate this compound from esters or degradation products .
  • Titration : Back-titration with HCl quantifies free malonate groups after ion-exchange chromatography .
  • TGA/DSC : Thermal analysis detects hydrate forms or decomposition above 185°C, which may skew purity assessments .

Methodological Considerations

Q. How should researchers design experiments to minimize racemization in this compound-based peptide synthesis?

  • Temperature control : Reactions at ≤30°C reduce epimerization of the α-carbon .
  • Chiral auxiliaries : Use of D-proline derivatives or enantiopure esters preserves stereochemistry during alkylation .
  • Monitoring : Circular dichroism (CD) or chiral HPLC tracks optical activity changes during synthesis .

Q. What statistical approaches are appropriate for analyzing variability in this compound reaction data?

  • ANOVA : Tests for significant differences in yields across reaction conditions (e.g., solvent, catalyst) .
  • Error propagation : Quantifies uncertainty in multistep syntheses (e.g., combining SEM from hydrolysis and alkylation steps) .
  • Principal Component Analysis (PCA) : Identifies dominant variables (e.g., solvent polarity, base strength) influencing yield trends .

Data Reporting Standards

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed protocols : Specify exact molar ratios (e.g., 1.17 eq. NaH), solvent volumes (e.g., 144.44 mL MeCN), and purification gradients .
  • Raw data : Include NMR integration tables, chromatogram retention times, and mass spectra in supplementary materials .
  • Error reporting : Note instrument precision (e.g., ±0.01 g for balances) and statistical significance thresholds (e.g., p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.